2-Fluorobenzoyl chloride

Catalog No.
S702275
CAS No.
393-52-2
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzoyl chloride

CAS Number

393-52-2

Product Name

2-Fluorobenzoyl chloride

IUPAC Name

2-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H

InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

Solubility

Decomposes (NTP, 1992)

Synonyms

2-Fluoro-benzoyl Chloride; 2-Fluorobenzenecarbonyl Chloride; o-Fluorobenzoyl Chloride; NSC 88304;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F
2-Fluorobenzoyl chloride (2-FBCl) is a colorless liquid with a pungent odor. It is a benzoyl chloride derivative, with a molecular formula of C7H4ClFO and a molecular weight of 158.56 g/mol. 2-FBCl is widely used as a raw material for synthesizing different types of pharmaceuticals, agrochemicals, and dyes. Over the years, researchers have been keen on studying the chemical and physical properties of 2-FBCl and its potential applications in various fields. This paper presents a comprehensive review of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-FBCl has a boiling point of 184℃, a flash point of 77℃, and a melting point of -6℃. It is soluble in various organic solvents, including chloroform, ethyl acetate, and dichloromethane. 2-FBCl is highly reactive and readily undergoes chemical reactions, such as acylation and esterification. In addition, it readily hydrolyzes in the presence of water to form 2-fluorobenzoic acid.
2-FBCl can be synthesized using different methods, including direct fluorination of benzoyl chloride with pure fluorine gas, nucleophilic fluorination with elemental fluorine in the presence of a salt, or halogen exchange using a fluorine-containing reagent. The synthesis process involves various factors, including the reaction time, temperature, and pressure, which can significantly affect the yield of the product. The characterization of 2-FBCl can be done using different spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
for 2-FBCl involve the use of different techniques to detect and measure the presence and purity of the compound. These techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), UV-Visible spectroscopy, FTIR spectroscopy, and NMR spectroscopy. The choice of analytical method depends on the specific application, sample matrix, and sensitivity required.
2-FBCl has various biological properties, including antimicrobial, antifungal, and anticancer activities. Studies have shown that 2-FBCl exhibits a broad-spectrum antibacterial activity against different Gram-negative and Gram-positive bacterial strains. In addition, it has antifungal activity against different fungal strains, including Candida albicans. Recent studies have also indicated the potential anticancer activity of 2-FBCl against different cancer cell lines, including breast cancer, liver cancer, and cervical cancer cells.
2-FBCl has moderate toxicity and can cause severe irritation to the skin, eyes, and respiratory system. Studies have shown that 2-FBCl can cause damage to cells and DNA, leading to mutations and cell death. Therefore, researchers must take appropriate safety measures in handling and using 2-FBCl in scientific experiments. The use of protective clothing, gloves, and goggles is recommended when handling 2-FBCl.
2-FBCl has various applications in scientific experiments, including as a starting material in the synthesis of different pharmaceuticals, agrochemicals, and dyes. It can also be used as a reagent in organic synthesis, including acylation and esterification reactions. In addition, 2-FBCl has been used as a fluorinating agent in the synthesis of different fluorinated compounds.
The current research on 2-FBCl focuses on its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent studies have also focused on the synthesis of different fluorinated compounds using 2-FBCl as a building block. In addition, researchers are keen on studying the biological properties of 2-FBCl and its derivatives in the treatment of different diseases.
The potential implications of 2-FBCl in various fields of research and industry are promising. In the pharmaceutical industry, 2-FBCl has potential applications in the synthesis of different drugs, including anticancer and antifungal agents. In the agrochemical industry, 2-FBCl can be used as a raw material in the synthesis of different agrochemicals, including herbicides and insecticides. In addition, 2-FBCl has potential applications in materials science, such as in the synthesis of different polymers and composites.
Despite the promising potential of 2-FBCl, some limitations exist that researchers need to address. One of the main limitations is its moderate toxicity, which requires researchers to take appropriate safety measures in handling and using the compound. In addition, the synthesis of 2-FBCl can be challenging, and the yield can be affected by various factors. Future directions of research on 2-FBCl include exploring its potential applications in different fields, optimizing the synthesis process, improving the yield and purity of the compound, and exploring its potential biological activities further. In addition, future research should focus on developing new analytical methods for the detection and quantification of 2-FBCl in different matrices.

Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

2.8

Boiling Point

403 °F at 760 mm Hg (NTP, 1992)
206.0 °C
206 °C

Flash Point

180 °F (NTP, 1992)

Density

1.304 at 68 °F (NTP, 1992)
1.328 g/cu cm at 25 °C

Melting Point

39 °F (NTP, 1992)
4.0 °C
4 °C

UNII

Z4H017N76S

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.46 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

393-52-2

Associated Chemicals

Benzoyl chloride, 3-fluoro;1711-07-5
Benzoyl chloride, 4-fluoro;403-43-0

Wikipedia

2-fluorobenzoyl chloride

Methods of Manufacturing

Reaction of 2-fluorobenzoic acid with thionyl chloride

General Manufacturing Information

Benzoyl chloride, 2-fluoro-: ACTIVE
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Dates

Modify: 2023-08-15

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